molecular formula C21H18ClN3S B13802323 (((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile

(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile

Cat. No.: B13802323
M. Wt: 379.9 g/mol
InChI Key: SNYZZLRHMJQILK-AJAIIZAESA-N
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Description

(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents and catalysts is optimized to reduce costs and improve efficiency. The process typically includes purification steps such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile apart is its unique combination of a benzothiazole moiety and a cyclohexene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClN3S

Molecular Weight

379.9 g/mol

IUPAC Name

2-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]propanedinitrile

InChI

InChI=1S/C21H18ClN3S/c1-2-25-18-8-3-4-9-19(18)26-20(25)11-10-16-6-5-7-17(21(16)22)12-15(13-23)14-24/h3-4,8-12H,2,5-7H2,1H3/b16-10+,20-11-

InChI Key

SNYZZLRHMJQILK-AJAIIZAESA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3Cl)C=C(C#N)C#N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3Cl)C=C(C#N)C#N

Origin of Product

United States

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